
PI3K|A-IN-12
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
PI3K|A-IN-12 is a small-molecule inhibitor targeting the phosphatidylinositol-3-kinase (PI3K) pathway, which plays a crucial role in cellular processes such as growth, proliferation, and survival. The PI3K pathway is frequently dysregulated in various cancers, making it a significant target for cancer therapy .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of PI3K|A-IN-12 involves multiple steps, including the formation of key intermediates and final coupling reactions. The specific synthetic route and reaction conditions are proprietary and detailed in patent literature . Typically, the synthesis involves:
- Formation of core scaffolds through cyclization reactions.
- Introduction of functional groups via substitution reactions.
- Final coupling to achieve the desired inhibitor structure.
Industrial Production Methods
Industrial production of this compound follows Good Manufacturing Practices (GMP) to ensure purity and consistency. The process involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities .
Analyse Des Réactions Chimiques
Types of Reactions
PI3K|A-IN-12 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halides and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated products .
Applications De Recherche Scientifique
PI3K|A-IN-12 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the PI3K pathway and its role in cellular processes.
Biology: Employed in research to understand the molecular mechanisms of PI3K signaling.
Medicine: Investigated for its potential therapeutic effects in treating cancers with dysregulated PI3K pathways.
Industry: Utilized in the development of new cancer therapies and drug discovery efforts
Mécanisme D'action
PI3K|A-IN-12 exerts its effects by inhibiting the activity of the PI3K enzyme, thereby blocking the downstream signaling pathways involved in cell growth and survival. The compound specifically targets the ATP-binding site of the PI3K enzyme, preventing its activation and subsequent phosphorylation of downstream targets such as AKT and mTOR .
Comparaison Avec Des Composés Similaires
Similar Compounds
Alpelisib: Another PI3K inhibitor used in the treatment of breast cancer.
Copanlisib: A pan-class I PI3K inhibitor approved for certain types of lymphoma.
Idelalisib: A PI3K delta inhibitor used in the treatment of B-cell malignancies
Uniqueness
PI3K|A-IN-12 is unique due to its high selectivity for specific PI3K isoforms, which reduces off-target effects and improves therapeutic efficacy. Its distinct chemical structure allows for better binding affinity and specificity compared to other inhibitors .
Propriétés
Formule moléculaire |
C28H36F2N10O5S3 |
|---|---|
Poids moléculaire |
726.8 g/mol |
Nom IUPAC |
[2-(4-methylsulfonylpiperazin-1-yl)-2-oxoethyl] 4-[4-[2-(difluoromethyl)-4-methoxybenzimidazol-1-yl]-6-morpholin-4-yl-1,3,5-triazin-2-yl]piperazine-1-carbodithioate |
InChI |
InChI=1S/C28H36F2N10O5S3/c1-44-20-5-3-4-19-22(20)31-24(23(29)30)40(19)27-33-25(32-26(34-27)37-14-16-45-17-15-37)36-6-8-38(9-7-36)28(46)47-18-21(41)35-10-12-39(13-11-35)48(2,42)43/h3-5,23H,6-18H2,1-2H3 |
Clé InChI |
KOBDMZOFSXEFLG-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC2=C1N=C(N2C3=NC(=NC(=N3)N4CCOCC4)N5CCN(CC5)C(=S)SCC(=O)N6CCN(CC6)S(=O)(=O)C)C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S)-2-[(2R,5R,6R)-6-ethyl-2-hydroxy-5-(2-methylpropyl)oxan-2-yl]-2-hydroxy-N-[(3S,4S,13S,19R)-17-hydroxy-8,13,14-trimethyl-2,6,9,12,15,18-hexaoxo-4-propan-2-yl-5-oxa-1,8,11,14,17,23-hexazabicyclo[17.4.0]tricosan-3-yl]propanamide](/img/structure/B12371571.png)

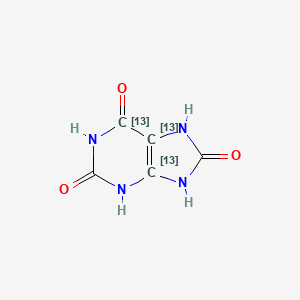
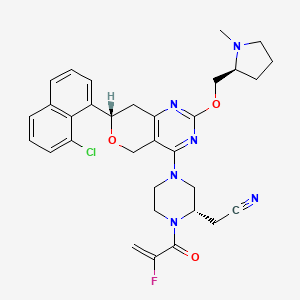

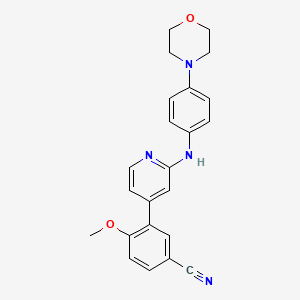
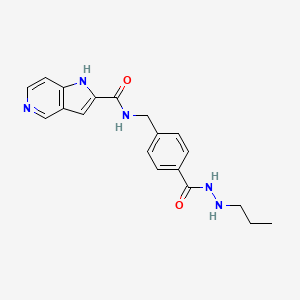
![disodium;3-[[4-[1-[4-[(1,7-dihydroxy-3-sulfonatonaphthalen-2-yl)diazenyl]-3-methylphenyl]cyclohexyl]-2-methylphenyl]diazenyl]-4,6-dihydroxynaphthalene-2-sulfonate](/img/structure/B12371613.png)

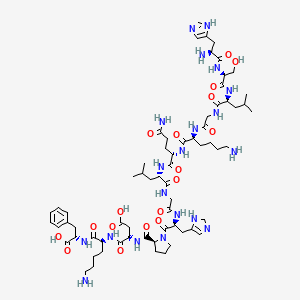
![sodium;4-[(2E)-2-[(2E)-2-[3-[(E)-2-[3,3-dimethyl-1-(4-sulfonatobutyl)indol-1-ium-2-yl]ethenyl]-2-(4-isothiocyanatophenyl)sulfanylcyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethylindol-1-yl]butane-1-sulfonate](/img/structure/B12371635.png)
![8-(4-Azanylbutyl)-2-[1,3-bis(oxidanyl)propan-2-ylamino]-6-[2-chloranyl-4-(6-methylpyridin-2-yl)phenyl]pyrido[2,3-d]pyrimidin-7-one](/img/structure/B12371646.png)


